Boc-D-Met-Gly-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

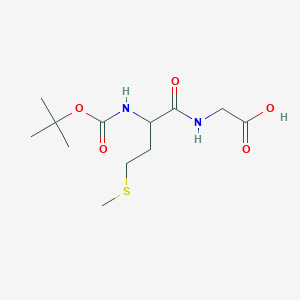

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-D-Met-Gly-OH (CAS No. 69612-71-1) for Peptide Synthesis and Drug Development

This guide provides an in-depth technical overview of N-tert-butyloxycarbonyl-D-methionyl-glycine (Boc-D-Met-Gly-OH), a specialized dipeptide derivative pivotal to modern peptide chemistry and the development of novel therapeutics. Intended for researchers, chemists, and professionals in the field of drug discovery, this document will explore the compound's fundamental properties, strategic applications, and detailed protocols for its effective utilization.

Introduction: The Strategic Importance of this compound

This compound is a cornerstone building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] Its structure, featuring a Boc-protected D-methionine residue linked to glycine, offers unique advantages in the design and synthesis of peptides with enhanced therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the N-terminus, enabling controlled, stepwise elongation of peptide chains.[1][]

The incorporation of a D-amino acid, specifically D-methionine, is a key strategic element. Peptides containing D-amino acids exhibit significantly increased resistance to proteolytic degradation by endogenous enzymes, which are stereoselective for L-amino acids.[3] This enhanced stability translates to longer in vivo half-lives, a critical attribute for the development of effective peptide-based drugs.

Physicochemical and Handling Properties

Accurate characterization of this compound is fundamental to its successful application. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 69612-71-1 | Multiple Sources |

| Molecular Formula | C₁₂H₂₂N₂O₅S | Multiple Sources |

| Molecular Weight | 306.38 g/mol | Multiple Sources |

| Appearance | White to off-white powder | [4] |

| Melting Point | 127 - 131 °C | [4] |

| Purity | ≥95% (HPLC), ≥98% (TLC) | [4] |

| Solubility | Soluble in DMSO, Methanol (Slightly), Chloroform (Slightly) | [5] |

| Storage | Store at 0-8°C in a dry, dark place. | [4][5] |

Core Application: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily utilized within the framework of Boc-based SPPS. This methodology relies on the acid-lability of the Boc group for N-terminal deprotection, typically with trifluoroacetic acid (TFA), and stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin support.[6][7]

The Boc-SPPS Cycle: A Mechanistic Overview

The synthesis of a peptide on a solid support using Boc-protected amino acids, including this compound, follows a cyclical process. Each cycle extends the peptide chain by one amino acid residue and consists of three main stages: deprotection, activation/coupling, and washing.

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of this compound

The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The specific reagents and reaction times may require optimization based on the peptide sequence and the scale of the synthesis.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in the chosen solvent (DMF or DCM) for 30-60 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in the reaction solvent.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (DIEA, 2-3 equivalents) to the amino acid solution.

-

Allow the activation to proceed for a few minutes. This pre-activation step is crucial for efficient coupling.[8]

-

-

Coupling Reaction:

-

Drain the solvent from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Drain the reaction mixture.

-

Thoroughly wash the resin with the reaction solvent (e.g., DMF, 3-5 times) to remove excess reagents and byproducts.

-

Perform additional washes with other solvents like DCM and isopropanol to ensure complete removal of impurities.[7]

-

Addressing the Challenges of Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to two primary side reactions during Boc-SPPS: oxidation and S-alkylation.[6][9]

-

Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)), particularly during the final acidic cleavage step.[9][10]

-

S-alkylation: The nucleophilic sulfur can be alkylated by carbocations, such as the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group.[6]

Mitigation Strategies:

To minimize these side reactions, the use of "scavengers" in the cleavage cocktail is essential.[11][12]

| Side Reaction | Mitigation Strategy |

| Oxidation | Addition of reducing agents like dimethylsulfide (DMS) or ammonium iodide to the cleavage mixture.[10] |

| S-alkylation | Inclusion of carbocation scavengers such as thioanisole, triisopropylsilane (TIS), or dithioethane (DTE).[11][12] |

A common cleavage cocktail for methionine-containing peptides is a mixture of TFA, a scavenger like TIS, water, and sometimes a reducing agent.[12]

The Advantage of D-Methionine in Drug Development

The incorporation of D-methionine into peptide structures offers significant advantages for therapeutic applications.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids, such as in this compound, renders the resulting peptide significantly more resistant to enzymatic cleavage, leading to a longer duration of action.[3]

Antioxidant Properties

D-methionine has been shown to possess otoprotective effects by acting as a direct and indirect antioxidant.[13] It can function as a free radical scavenger through the reversible oxidation of its sulfur-containing side chain.[13] This property is of interest in the design of peptides aimed at mitigating oxidative stress-related pathologies.

Caption: The therapeutic advantages conferred by incorporating D-methionine into peptides.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of peptides with enhanced drug-like properties. Its Boc-protected N-terminus allows for its seamless integration into established Boc-SPPS workflows, while the D-methionine residue provides crucial resistance to enzymatic degradation and potential antioxidant benefits. A thorough understanding of its handling, coupling protocols, and the specific challenges associated with its methionine side chain is paramount for the successful synthesis of high-purity, therapeutically relevant peptides.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved February 9, 2026, from [Link]

-

Lin, Y. H., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Pharmaceuticals, 15(9), 1122. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 9, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15585-15593. [Link]

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

-

Wikipedia. (n.d.). Methionine. Retrieved February 9, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 9, 2026, from [Link]

-

van der Walle, C. F., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem. Retrieved February 9, 2026, from [Link]

-

WebMD. (n.d.). Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 9, 2026, from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved February 9, 2026, from [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (2015, June 4). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated Addition of Allyl Bromide to the N-(Boc)iminoglycinate. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)glycine. PubChem. Retrieved February 9, 2026, from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved February 9, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-methionyl-glycine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-methionyl-glycine (Boc-D-Met-Gly-OH), a crucial dipeptide derivative in contemporary peptide chemistry and pharmaceutical research. We will delve into its fundamental physicochemical properties, offer a detailed, logical framework for its synthesis and purification, and explore the analytical techniques pivotal for its structural confirmation. Furthermore, this guide will illuminate the significance of Boc-D-methionyl-glycine as a building block in the development of novel therapeutics, underscoring its role in enhancing the pharmacokinetic profiles of peptide-based drugs.

Introduction: The Strategic Importance of Boc-D-methionyl-glycine

In the landscape of drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by challenges in stability and delivery. The strategic incorporation of modified amino acids and protecting groups is a cornerstone of modern peptide chemistry, aimed at overcoming these limitations. Boc-D-methionyl-glycine is a prime example of such a strategic building block.

The tert-Butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable shield for the N-terminus of the dipeptide, preventing unwanted side reactions during peptide synthesis.[1] The presence of D-methionine, an unnatural amino acid, can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of a peptide therapeutic.[2] Glycine, the simplest amino acid, provides conformational flexibility within the peptide backbone. This guide will provide the foundational knowledge and practical protocols for the effective utilization of this versatile dipeptide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-methionyl-glycine is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C12H22N2O5S | Chem-Impex |

| Molecular Weight | 306.38 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Generic observation |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) and aqueous base. | Inferred from synthesis protocols |

| Melting Point | 127 - 131 °C | Chem-Impex |

| CAS Number | 69612-71-1 | Chem-Impex |

Synthesis of Boc-D-methionyl-glycine: A Step-by-Step Protocol

The synthesis of Boc-D-methionyl-glycine is typically achieved through a solution-phase peptide coupling strategy. This involves the coupling of Boc-protected D-methionine to a C-terminally protected glycine, followed by deprotection of the C-terminus. The following protocol is a representative method adapted from established procedures for similar dipeptide syntheses.[1][3]

Materials and Reagents

-

Boc-D-methionine

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or other activators

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (deionized)

Experimental Workflow

Caption: Solution-phase synthesis of Boc-D-methionyl-glycine.

Detailed Protocol

Step 1: Peptide Coupling to form Boc-D-methionyl-glycine methyl ester

-

Dissolution: In a round-bottom flask, dissolve Boc-D-methionine (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 1-2 hours at 0 °C to form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.

-

Neutralization: In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

-

Coupling: Filter the DCU precipitate from the activated Boc-D-methionine solution and add the filtrate to the neutralized glycine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-methionyl-glycine methyl ester.

Step 2: Saponification to Boc-D-methionyl-glycine

-

Dissolution: Dissolve the crude Boc-D-methionyl-glycine methyl ester in a mixture of methanol and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.2 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-D-methionyl-glycine.

Purification and Characterization

Purification

The crude product can be purified by one or a combination of the following techniques:

-

Recrystallization: If a solid, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane is effective for removing impurities.

-

High-Performance Liquid Chromatography (HPLC): For high purity, reversed-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common system for purifying Boc-protected peptides.

Characterization

The identity and purity of the synthesized Boc-D-methionyl-glycine should be confirmed by a combination of analytical techniques.

-

¹H NMR: Expected signals would include:

-

A singlet around 1.4 ppm for the 9 protons of the Boc group.

-

A singlet around 2.1 ppm for the 3 protons of the methionine methyl group.

-

Multiplets for the α, β, and γ protons of the methionine side chain.

-

A doublet for the two protons of the glycine methylene group.

-

Amide and carboxylic acid protons, which may be broad and their chemical shifts can be solvent-dependent.

-

-

¹³C NMR: Expected signals would include:

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

Signals corresponding to the carbonyl carbons of the Boc group, the peptide bond, and the carboxylic acid.

-

Signals for the carbons of the methionine and glycine backbone and side chain.

-

Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-D-methionyl-glycine, the expected molecular ion peak [M+H]⁺ would be at m/z 307.38. Electrospray ionization (ESI) is a common technique for the analysis of such molecules.

Applications in Research and Drug Development

Boc-D-methionyl-glycine is a valuable intermediate in the synthesis of more complex peptides and peptidomimetics.[2] Its applications span several areas of pharmaceutical research:

-

Peptide Synthesis: It serves as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group allows for controlled, stepwise elongation of the peptide chain.

-

Drug Discovery: The incorporation of D-methionine can enhance the metabolic stability of peptide drug candidates by making them resistant to cleavage by proteases. This can lead to improved pharmacokinetic properties, such as a longer duration of action.[2]

-

Development of Bioactive Peptides: It can be incorporated into sequences of peptides with a wide range of biological activities, including antimicrobial, antiviral, and anticancer agents.[2]

Conclusion

Boc-D-methionyl-glycine is a strategically important molecule in the field of peptide chemistry. Its synthesis, while requiring careful execution of standard peptide coupling and purification techniques, is accessible to researchers with a foundational understanding of organic chemistry. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of the synthesized product. The unique combination of a stable protecting group, an unnatural amino acid, and a flexible glycine residue makes Boc-D-methionyl-glycine a valuable tool for the development of next-generation peptide-based therapeutics.

References

- Google Patents.

-

PubChem. N-(tert-Butoxycarbonyl)glycine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of CAS 5241-66-7: BOC-D-Methionine in Pharmaceutical Innovation. [Link]

Sources

Executive Summary: The Stereochemical Imperative

Title: The Chiral Switch: A Technical Analysis of Boc-D-Met-Gly-OH vs. Boc-L-Met-Gly-OH Subtitle: Structural, Synthetic, and Biological Implications in Peptide Therapeutics

In peptide drug development, the substitution of a natural L-amino acid with its D-enantiomer—a "chiral switch"—is a critical strategy for modulating pharmacokinetics. This guide analyzes the specific case of This compound versus its native isomer Boc-L-Met-Gly-OH .

While chemically identical in achiral environments (same mass, solubility, and melting point), these two molecules diverge radically in biological systems. The L-isomer is the native substrate for proteolytic enzymes, leading to rapid degradation. The D-isomer, possessing an inverted stereocenter at the Methionine

Structural & Physical Characterization

Because Glycine (Gly) is achiral, the relationship between this compound and Boc-L-Met-Gly-OH is that of true enantiomers , not diastereomers. This distinction dictates their physical behavior.

Comparative Physical Properties

| Property | Boc-L-Met-Gly-OH | This compound | Technical Note |

| Stereochemistry | (S)-Methionine | (R)-Methionine | Inverted C |

| Molecular Weight | 306.38 g/mol | 306.38 g/mol | Identical. |

| NMR (Achiral Solvent) | Identical Spectra | Identical Spectra | Indistinguishable in DMSO-d6 or CDCl3. |

| Optical Rotation | Negative ( | Positive ( | Equal magnitude, opposite sign. |

| Solubility | Identical | Identical | Soluble in MeOH, DMF, DMSO. |

| Enzymatic Stability | Low (Minutes/Hours) | High (Hours/Days) | Key Differentiator. |

The Structural Mismatch (Graphviz Visualization)

The following diagram illustrates why the D-isomer evades proteolytic cleavage. Proteases like Chymotrypsin or Aminopeptidases rely on a "three-point attachment" model that fits the L-configuration.

Figure 1: Mechanism of Proteolytic Resistance. The D-Met side chain cannot access the hydrophobic S1 pocket of the protease, preventing the formation of the transition state.

Synthetic Considerations & Racemization Control

Synthesizing this compound requires strict adherence to protocols that prevent racemization, ensuring the final product is optically pure (

The Critical Risk: Methionine S-Alkylation & Racemization

Methionine is sensitive to oxidation (to sulfoxide) and alkylation (to sulfonium salts).[1][2] Furthermore, while the Boc (tert-butyloxycarbonyl) group is a urethane protector that suppresses oxazolone formation (a primary mechanism of racemization), poor coupling conditions can still lead to loss of chirality.

Recommended Synthetic Route (Solution Phase)

To maintain stereochemical integrity, use a Benzyl (Bzl) ester protection for Glycine, followed by hydrogenolysis. Avoid methyl esters, as the basic conditions required for saponification (LiOH/NaOH) often cause racemization at the Met

Protocol: Mixed Anhydride Coupling

-

Activation: Dissolve Boc-D-Met-OH (1.0 eq) in dry THF at -15°C. Add N-Methylmorpholine (NMM, 1.0 eq) followed by Isobutyl Chloroformate (IBCF, 1.0 eq).

-

Why: Low temperature and IBCF minimize racemization compared to EDC/HOBt for this specific sequence.

-

-

Coupling: Add H-Gly-OBzl·TsOH (1.0 eq) pre-neutralized with NMM (1.0 eq) in DMF. Stir at -15°C for 1 hour, then warm to room temperature.

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and brine.

-

Deprotection (C-Terminus): Dissolve Boc-D-Met-Gly-OBzl in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 1 atm H2 for 2-4 hours. Filter and concentrate.

-

Integrity Check: This method avoids base-catalyzed enolization of the Met stereocenter.

-

Analytical Discrimination

Since standard HPLC cannot separate enantiomers, chiral chromatography is mandatory for quality control (QC).

Method A: Chiral HPLC (Direct Resolution)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Detection: UV at 210 nm (Amide bond) or 254 nm (weak).

-

Expected Result: The D-isomer and L-isomer will have distinct retention times. The elution order depends on the specific column interaction but typically shows baseline separation (

).

Method B: Marfey’s Method (Derivatization)

If a chiral column is unavailable, derivatize the hydrolyzed peptide with FDAA (Marfey’s Reagent).

-

Hydrolyze peptide (6N HCl, 110°C)

Free Met + Gly. -

React with FDAA

L-FDAA-L-Met and L-FDAA-D-Met. -

Result: These are now diastereomers and can be separated on a standard C18 HPLC column.

Biological Implications: The "Why"

Proteolytic Stability

The primary utility of this compound is as a metabolically stable building block.

-

Aminopeptidases: Exopeptidases that cleave from the N-terminus require an L-configuration at the

position. The Boc-D-Met motif is completely resistant to aminopeptidase M (APM) and leucine aminopeptidase (LAP). -

Endopeptidases: Enzymes like Chymotrypsin (cleaving at Met/Phe/Tyr) generally require the L-isomer to position the scissile bond near the catalytic triad (Ser-His-Asp). The D-isomer distorts the backbone, preventing cleavage.

Receptor Recognition

-

Opioid Peptides: Met-Gly is the N-terminal sequence of Enkephalins (Tyr-Gly-Gly-Phe-Met). While the native sequence uses L-Met, substituting D-Met (or D-Ala in position 2) is a classic strategy to create "super-agonists" that resist degradation while maintaining receptor binding.

-

Transport: L-Met is actively transported by System L and System A transporters. D-Met is transported with significantly lower affinity.[3] This impacts the bioavailability of the peptide if oral delivery is intended.

Experimental Workflow: Stability Assay

To validate the superiority of the D-isomer, perform the following self-validating assay.

Figure 2: Comparative Stability Assay Workflow. This protocol confirms the functional difference between the isomers.

References

-

D-Amino Acids in Peptide Design: Kreil, G. (1997). "D-Amino acids in animal peptides." Annual Review of Biochemistry. Link

-

Racemization Mechanisms: Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press. Focus on oxazolone formation kinetics. Link

-

Marfey's Method: Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications. Link

-

Chiral Separation: Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of N-Blocked Amino Acids." Link

-

Peptide Stability: Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine." Current Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age [mdpi.com]

An In-depth Technical Guide to the Solubility of Boc-D-Met-Gly-OH in Water vs. Organic Solvents

Introduction

N-(tert-Butoxycarbonyl)-D-methionylglycine, or Boc-D-Met-Gly-OH, is a protected dipeptide of significant interest in peptide synthesis and the development of peptide-based therapeutics.[1] Its structure, featuring a hydrophobic Boc protecting group, a moderately hydrophobic methionine side chain, and a polar peptide backbone with a terminal carboxylic acid, presents a unique and challenging solubility profile. Understanding and mastering the solubility of this intermediate is not a trivial procedural step but a critical factor that dictates the efficiency of synthesis, purification, and downstream biological applications.

This guide provides an in-depth analysis of the physicochemical drivers governing the solubility of this compound. It offers both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals to effectively handle this and structurally similar compounds.

Physicochemical Profile and Its Impact on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. A clear understanding of their individual contributions is essential for predicting its behavior in different solvent systems.

-

The Boc (tert-Butoxycarbonyl) Group: This bulky, aliphatic protecting group is profoundly hydrophobic. Its primary role is to mask the N-terminal amine, preventing unwanted side reactions during peptide coupling. However, it concurrently dominates the molecule's character, significantly reducing its affinity for aqueous solutions and promoting solubility in non-polar organic solvents.[2]

-

The D-Methionine Residue: The thioether side chain (-CH2-CH2-S-CH3) of methionine is non-polar and contributes to the overall hydrophobicity of the molecule. While less hydrophobic than residues like leucine or phenylalanine, it still favors dissolution in organic media over water.

-

The Glycine Residue: As the simplest amino acid with a single hydrogen atom for its side chain, glycine itself is hydrophilic. However, its contribution is largely overshadowed by the bulky Boc group and the methionine side chain.

-

The C-Terminal Carboxylic Acid (-COOH): This is the key to the molecule's limited aqueous solubility. This functional group is ionizable. Its protonation state is dependent on the pH of the solution, which is the most critical factor to manipulate when attempting aqueous dissolution.[3][4]

The combination of a large, hydrophobic domain (Boc and Met) with a single, ionizable hydrophilic point (the carboxylic acid) makes this compound an amphiphilic molecule with a strong inclination towards organic solvents.

Caption: Molecular domains influencing this compound solubility.

Solubility in Aqueous Systems: The Critical Role of pH

Due to its significant hydrophobic character, this compound is practically insoluble in neutral water. The protonated carboxylic acid cannot overcome the hydrophobicity of the rest of the molecule.

However, its solubility dramatically increases in alkaline conditions.[3] The principle at play is the deprotonation of the carboxylic acid to form a carboxylate anion (-COO⁻).

Mechanism of pH-Dependent Aqueous Solubility:

-

At Acidic to Neutral pH (pH < 6): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). The molecule as a whole is uncharged and dominated by its hydrophobic regions, leading to very low water solubility.

-

At Alkaline pH (pH > 8): A weak base (e.g., dilute NH4OH, NaHCO3, or Na2CO3 solution) removes the proton from the carboxylic acid. This creates a negatively charged carboxylate ion. This charge introduces a strong ion-dipole interaction with water molecules, significantly enhancing aqueous solubility.

Therefore, to dissolve this compound in an aqueous medium, one must use a dilute basic solution. It is crucial to use a mild base to avoid potential racemization or degradation of the peptide.[5]

Solubility in Organic Solvents

The solubility of protected peptides in organic solvents is primarily driven by the solvent's ability to solvate the hydrophobic protecting groups and disrupt the intermolecular hydrogen bonds that can form between peptide backbones in the solid state.[6]

Based on technical data for structurally similar compounds and general principles of peptide chemistry, the solubility of this compound can be classified as follows.[5][7][8]

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors that can effectively solvate the peptide backbone and the Boc group. Often the first choice for dissolving difficult peptides.[5][9] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Good at solvating the hydrophobic Boc and methionine portions. DCM is a common solvent for peptide synthesis reactions. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Can act as both hydrogen bond donors and acceptors, allowing them to interact with both the polar and non-polar parts of the molecule. |

| Polar Protic Solvents | Water (neutral) | Very Low/Insoluble | Water is too polar and cannot effectively solvate the large, non-polar Boc group without the aid of pH modification. |

| Non-polar Solvents | Hexanes, Diethyl Ether | Very Low/Insoluble | These solvents cannot interact effectively with the polar peptide backbone or the carboxylic acid group. Often used as anti-solvents to precipitate peptides.[10] |

Expert Insight: For most applications, such as preparing stock solutions for biological assays or setting up reactions, DMSO is the solvent of choice due to its high solubilizing power and relatively low toxicity in diluted form.[5][9] When preparing a sample for purification via HPLC, dissolving the crude product in a minimal amount of DMSO or DMF before diluting with the mobile phase (commonly Acetonitrile/Water) is a standard and effective practice.[10]

Experimental Protocol for Solubility Determination

This protocol describes a standardized, semi-quantitative method for determining the solubility of this compound in a chosen solvent. This self-validating workflow ensures reliable and reproducible results.

Objective: To determine the approximate solubility of this compound in a specific solvent at room temperature.

Materials:

-

This compound (lyophilized powder)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Selection of test solvents (e.g., Water, DMSO, DCM, Methanol)

-

2.0 mL microcentrifuge tubes

Methodology:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5]

-

Initial Test: Weigh approximately 1 mg of the peptide into a tared 2.0 mL tube. Record the exact mass.

-

Solvent Addition: Add an initial aliquot of 100 µL of the test solvent. This creates an initial target concentration of ~10 mg/mL.

-

Dissolution Attempt:

-

Solubility Assessment:

-

Soluble: If the solution is completely clear, the peptide is soluble at ≥10 mg/mL. Proceed to a higher concentration if needed by preparing a new sample.

-

Partially Soluble/Insoluble: If the solution remains cloudy or contains visible particles, add another 100 µL of solvent (total volume now 200 µL, target concentration ~5 mg/mL) and repeat step 4.

-

-

Iterative Dilution: Continue adding solvent in known aliquots (e.g., 200 µL, 500 µL) and repeating the dissolution steps until the peptide fully dissolves.

-

Calculation: Calculate the final solubility based on the initial mass of the peptide and the total volume of solvent required for complete dissolution.

-

Solubility (mg/mL) = Initial Mass (mg) / Total Volume (mL)

-

Caption: Workflow for experimental solubility testing.

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate balance of hydrophobic and hydrophilic forces. While its character is dominated by the non-polar Boc and methionine groups, making it readily soluble in polar aprotic solvents like DMSO and DMF, its C-terminal carboxylic acid provides a handle for aqueous dissolution under basic conditions. For drug development professionals and synthetic chemists, a methodical approach starting with powerful organic solvents like DMSO for stock solutions, and leveraging pH manipulation for aqueous buffers, will ensure efficient and successful handling of this important dipeptide intermediate. Always confirm solubility on a small scale before committing the bulk of your material.[5]

References

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

Ferreira, L. A., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 65(10), 4873-4883. [Link]

-

Dos Santos, N. C., et al. (2018). Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane. International Journal of Molecular Sciences, 19(11), 3465. [Link]

-

GenScript. Peptide Solubility Guidelines. [Link]

-

Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(31), 14337-14351. [Link]

-

Narita, M., et al. (1984). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 57(3), 783-789. [Link]

-

Sayers, J., et al. (2020). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Molecules, 25(23), 5697. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Strategic Application of Boc-D-Met-Gly-OH in Peptide Synthesis

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Boc-D-Met-Gly-OH, a specialized dipeptide building block. We will move beyond fundamental principles to explore the nuanced causality behind its application, focusing on how its unique structure addresses common challenges in peptide synthesis, particularly those involving methionine and sterically hindered couplings. This document is designed to serve as a field-proven manual, integrating established protocols with expert insights to enhance synthetic outcomes.

Introduction: The Rationale for Dipeptide Building Blocks

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of single amino acids is the conventional approach.[1][2] However, certain sequences present significant synthetic hurdles, including aggregation, slow coupling kinetics, and racemization.[][4] The strategic use of pre-formed dipeptide units, such as this compound, offers a powerful solution to circumvent these issues. By incorporating two amino acids in a single coupling step, the number of cycles is reduced, and problematic couplings can be bypassed, often leading to higher purity and yield of the final peptide.[5]

This compound is a valuable reagent for several key reasons:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the N-terminus, a cornerstone of the Boc/Bzl synthesis strategy.[][6] This strategy is particularly effective for synthesizing long or hydrophobic peptides where aggregation can be an issue.[]

-

D-Methionine: The inclusion of an unnatural D-amino acid can significantly modify a peptide's properties, such as enhancing metabolic stability by reducing susceptibility to enzymatic degradation or altering receptor binding affinity.[6]

-

Glycine Residue: Glycine, lacking a side chain, can present unique challenges in synthesis, including the formation of secondary structures or difficult couplings. Incorporating it as part of a dipeptide can improve synthetic efficiency.[7][8]

-

Methionine Side Chain: The thioether side chain of methionine is a critical consideration. While it is generally left unprotected in Boc-SPPS, it is highly susceptible to oxidation and S-alkylation during repetitive acid treatments for Boc deprotection and, most critically, during the final cleavage from the resin.[9][10][11][12]

This guide will dissect the optimal use of this compound, focusing on practical, validated methodologies.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 69612-71-1 | [5] |

| Molecular Formula | C₁₂H₂₂N₂O₅S | [5] |

| Molecular Weight | 306.38 g/mol | [5] |

| Appearance | White to off-white or pinkish powder | [5] |

| Melting Point | 127 - 131 °C | [5] |

| Purity (HPLC) | ≥ 95% | [5] |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [5] |

Core Application: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy remains a powerful method, especially for complex sequences.[][4] It involves the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl esters) for side-chain protection, which are typically removed in a final, strong acid cleavage step (e.g., with HF or TFMSA).[4][13]

Workflow for Incorporating this compound

The diagram below illustrates the key stages of a single synthesis cycle to incorporate the this compound unit onto a growing peptide chain attached to a solid support.

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices to ensure high-fidelity synthesis.

Protocol 3.1: Coupling of this compound to Resin

This protocol assumes a starting resin with a free amine group (e.g., after deprotection of the previous amino acid).

Materials:

-

Peptide-resin (0.1 mmol scale)

-

This compound (0.3 mmol, 3 equivalents)

-

HBTU (0.29 mmol, 2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a peptide synthesis vessel.

-

Pre-activation: In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated dipeptide solution to the resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another hour or consider a recoupling step.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively according to the following sequence:

-

DMF (3 times)

-

DCM (3 times)

-

Isopropanol (IPA) (2 times)

-

DCM (3 times) The resin is now ready for the N-terminal Boc deprotection step.

-

Protocol 3.2: Boc Deprotection and Handling Methionine

The acid-catalyzed removal of the Boc group generates a tert-butyl cation, which can alkylate the nucleophilic sulfur atom of methionine—a persistent side reaction.[1]

Caption: Acid-catalyzed deprotection mechanism of the Boc group using TFA.

Materials:

-

Peptide-resin with N-terminal Boc-D-Met-Gly-

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.[13]

-

Scavenger: 0.5% Dithioethane (DTE) or Triisopropylsilane (TIS).[1][13]

-

Neutralization Solution: 10% DIEA in DCM.

-

DCM, IPA.

Methodology:

-

Pre-wash: Wash the resin with DCM (2 times).

-

Deprotection: Add the deprotection solution (TFA/DCM with scavenger) to the resin. Agitate for 2 minutes. Drain.[13]

-

Main Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13] The repetitive acid treatments are a key source of side-reactions for sensitive amino acids like Met.[13]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with:

-

DCM (3 times)

-

IPA (2 times, helps remove residual TFA)[13]

-

DCM (3 times)

-

-

Neutralization: Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes. Drain and repeat. This step converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is essential for the subsequent coupling reaction.[1]

-

Final Wash: Wash the resin with DCM (3 times) to remove excess base. The resin is now prepared for the next coupling cycle.

The Methionine Challenge: Oxidation and S-Alkylation

The primary challenge with methionine-containing peptides is the susceptibility of the thioether side chain to side reactions, particularly during the final cleavage step, which uses strong acids.[9][10]

-

Oxidation: The thioether can be oxidized to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). This is often caused by reactive oxygen species or prolonged exposure to air during synthesis and workup.[10]

-

S-Alkylation: During acid-catalyzed deprotection of Boc groups or other side-chain protecting groups (like t-Butyl), the resulting carbocations can be captured by the nucleophilic sulfur of methionine, leading to S-alkylation.[9][11][12]

Mitigation Strategy during Final Cleavage: The key to preventing these side reactions is the judicious use of a "cleavage cocktail" containing a strong acid and a cocktail of scavengers.

| Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent | 85-95% |

| Water | Promotes cleavage, solvates peptide | 2.5-5% |

| Triisopropylsilane (TIS) | Reduces carbocations, prevents S-alkylation | 2.5-5% |

| Anisole / Thioanisole | Scavenges carbocations, protects Trp and Met | 2.5-5% |

| Dimethyl Sulfide (Me₂S) | Can help reduce Met(O) back to Met | Variable |

A well-designed cleavage cocktail is crucial for obtaining a high-purity final product. Recent research has focused on optimizing these cocktails to completely eradicate oxidation and minimize S-alkylation.[9][11][12]

Conclusion: A Strategic Asset in Peptide Chemistry

This compound is more than just a protected dipeptide; it is a strategic tool for the modern peptide chemist. Its application allows for the efficient synthesis of complex peptides containing the challenging Met-Gly linkage and introduces the potential for enhanced biological stability through the D-Met residue. By understanding the underlying chemistry of the Boc strategy and the specific vulnerabilities of the methionine side chain, researchers can leverage this building block to its full potential. The protocols and insights provided in this guide serve as a robust framework for integrating this compound into demanding synthesis campaigns, ultimately leading to higher quality peptides for research and therapeutic development.

References

-

The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Boc-(Gly)₄-OH Peptide Standard - Advent Chembio. (URL: [Link])

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

-

Boc-Gly-OH - ChemBK. (URL: [Link])

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. (URL: [Link])

-

Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (URL: [Link])

-

Assisted dipeptide bond formation : glycine as a case study - White Rose Research Online. (URL: [Link])

-

Planning a Peptide Synthesis | AAPPTec. (URL: [Link])

-

Methionine - Wikipedia. (URL: [Link])

-

How to handle peptides that contain methionine - Biotage. (URL: [Link])

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. (URL: [Link])

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (URL: [Link])

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (URL: [Link])

-

Overview of Solid Phase Peptide Synthesis (SPPS) - aapptec.com. (URL: [Link])

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Boc-(Gly)₄-OH Peptide Standard | Advent [adventchembio.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chempep.com [chempep.com]

Preserving Purity: An In-depth Technical Guide to the Storage Stability of Boc-Protected Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc) protected dipeptides are fundamental building blocks in the synthesis of therapeutic peptides and other complex organic molecules. Their stability during storage is paramount to ensure the integrity of the final product, preventing the introduction of impurities that can compromise yield, purity, and biological activity. This technical guide provides a comprehensive overview of the factors influencing the stability of Boc-protected dipeptides in storage. We will delve into the chemical principles of the Boc protecting group, explore potential degradation pathways, recommend optimal storage conditions, and detail analytical methodologies for assessing stability. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals to maintain the quality and reliability of these critical synthetic intermediates.

The Chemistry of Boc Protection: A Foundation of Stability

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in peptide synthesis due to its ease of introduction and its selective removal under acidic conditions.[1][2] Chemically, it is a carbamate that effectively masks the nucleophilicity of the N-terminal amino group of a dipeptide, preventing unwanted side reactions during peptide coupling. The Boc group's stability towards most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies in complex syntheses.[3]

Boc-protected amino acids and peptide fragments are generally recognized for their superior crystallizability and storage stability, which facilitates their purification and characterization.[] They are also known to be relatively insensitive to fluctuations in humidity and temperature, making them well-suited for large-scale storage and transportation.[]

Potential Degradation Pathways of Boc-Protected Dipeptides

Despite their general stability, Boc-protected dipeptides can degrade over time, primarily through two main pathways: acid-catalyzed hydrolysis and thermal decomposition of the Boc group. The peptide backbone and amino acid side chains can also be susceptible to degradation.

Acid-Catalyzed Hydrolysis of the Boc Group

The Boc group is designed to be labile to acid, which is the basis for its removal during peptide synthesis.[5] However, this sensitivity also makes it susceptible to cleavage by trace amounts of acidic impurities that may be present in the stored material or absorbed from the environment. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid, which readily decomposes to the free amine and carbon dioxide.

Even weak acids can catalyze this process over extended periods. For instance, prolonged exposure to acidic conditions, such as those in reversed-phase HPLC mobile phases containing trifluoroacetic acid (TFA), can lead to the cleavage of the Boc group.[6] Therefore, the presence of residual acidic reagents from the synthesis and purification process can significantly impact the long-term stability of the dipeptide.

Thermal Decomposition

Elevated temperatures can induce the thermolytic cleavage of the Boc group, yielding the deprotected dipeptide, isobutylene, and carbon dioxide.[7] While this method is sometimes employed for deprotection, unintentional exposure to high temperatures during storage or transport can lead to significant degradation. Studies on Boc-protected amino acids have shown that decomposition can begin at temperatures as low as 42°C for sensitive residues like Asparagine, with most others starting to decompose between 73-105°C.[6]

dot graph TD; A[Boc-Protected Dipeptide] -->|Acid-Catalyzed Hydrolysis(Trace H+)| B(Deprotected Dipeptide + t-Butanol + CO2); A -->|Thermal Decomposition(Elevated Temperature)| C(Deprotected Dipeptide + Isobutylene + CO2); A -->|Peptide Backbone/Side ChainDegradation| D(Degraded Peptide Species); subgraph "Boc Group Cleavage" B; C; end subgraph "Other Degradation" D; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Figure 1: Primary degradation pathways for Boc-protected dipeptides during storage.

Peptide Backbone and Side-Chain Degradation

In addition to the lability of the Boc group, the dipeptide itself can undergo degradation. Common pathways include:

-

Hydrolysis of the peptide bond: This is generally a slow process in the solid state but can be accelerated by the presence of moisture and extreme pH.

-

Oxidation: Residues such as methionine and cysteine are susceptible to oxidation.

-

Deamidation: Asparagine and glutamine residues can deamidate to form aspartic and glutamic acid, respectively.

-

Cyclization: N-terminal glutamic acid can cyclize to form pyroglutamate, and aspartic acid can form a succinimide intermediate.[8]

The presence of the Boc group does not inherently prevent these degradation pathways within the peptide moiety.

Recommended Storage Conditions

To ensure the long-term stability of Boc-protected dipeptides, it is crucial to control the storage environment. The following conditions are recommended for the storage of lyophilized (solid-state) Boc-protected dipeptides:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below | Minimizes thermal decomposition of the Boc group and slows down other potential degradation reactions. |

| Humidity | Low humidity (desiccated) | Reduces the risk of hydrolysis of the Boc group and the peptide bond. |

| Light | Protected from light | Prevents potential photo-degradation of sensitive amino acid residues. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of susceptible amino acid side chains. |

Table 1: Recommended Storage Conditions for Solid-State Boc-Protected Dipeptides.

Analytical Methodologies for Stability Assessment

A robust stability testing program is essential to monitor the purity and integrity of Boc-protected dipeptides over time. This involves the use of stability-indicating analytical methods that can separate the intact dipeptide from its potential degradation products.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the primary technique for assessing the purity and stability of peptides.[9] A validated stability-indicating HPLC method should be capable of resolving the parent Boc-dipeptide from all potential process-related impurities and degradation products.[1]

Protocol: Development of a Stability-Indicating RP-HPLC-MS Method

-

Column Selection: Start with a C18 stationary phase, as it is generally effective for peptide separations.

-

Mobile Phase Screening:

-

Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. TFA often provides better peak shape for peptides, but formic acid is more MS-friendly.

-

Organic Phase (B): Acetonitrile or Methanol containing the same modifier as the aqueous phase.

-

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of the main peak from any impurities. A typical gradient might run from 5-95% B over 20-30 minutes.

-

Detection:

-

UV Detection: Monitor at a low wavelength (e.g., 214 nm) to detect the peptide backbone.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to confirm the mass of the parent dipeptide and identify any degradation products. The loss of the Boc group (100 Da) is a key indicator of degradation.

-

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Workflow for HPLC-MS analysis of Boc-protected dipeptide stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to monitor the integrity of the Boc group. ¹H NMR is particularly useful for this purpose. The tert-butyl protons of the Boc group give a characteristic singlet peak around 1.4 ppm. A decrease in the integral of this peak relative to other signals from the dipeptide backbone or side chains can be used to quantify the extent of Boc-deprotection.

Protocol: ¹H NMR Analysis for Boc Group Integrity

-

Sample Preparation: Accurately weigh a sample of the Boc-dipeptide and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

Identify the singlet corresponding to the tert-butyl protons of the Boc group (approximately 1.4 ppm).

-

Identify a well-resolved proton signal from the dipeptide that is not expected to degrade (e.g., an aromatic proton or a methyl group from a stable amino acid).

-

Calculate the ratio of the integration of the Boc group signal to the integration of the stable reference signal.

-

A decrease in this ratio over time indicates the loss of the Boc group.

-

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a crucial component of stability studies. It involves subjecting the Boc-protected dipeptide to harsh conditions to accelerate degradation and identify potential degradation products.[11] This information is vital for developing and validating a stability-indicating analytical method.

Recommended Stress Conditions for Forced Degradation Studies:

| Stress Condition | Typical Parameters | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Boc deprotection, peptide bond cleavage |

| Base Hydrolysis | 0.1 M NaOH, room temperature | Peptide bond cleavage, deamidation, racemization |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of susceptible residues (e.g., Met, Cys) |

| Thermal Degradation | 60-80°C (solid state) | Boc deprotection, other thermal decompositions |

| Photostability | ICH Q1B conditions (UV and visible light) | Photodegradation of light-sensitive residues |

Table 2: Recommended Conditions for Forced Degradation Studies of Boc-Protected Dipeptides.

Conclusion and Future Perspectives

The stability of Boc-protected dipeptides is a critical factor in the successful synthesis of peptide-based therapeutics and other fine chemicals. While generally stable under recommended storage conditions, they are susceptible to degradation, primarily through acid-catalyzed hydrolysis and thermal decomposition of the Boc group. A thorough understanding of these degradation pathways, coupled with the implementation of appropriate storage protocols and the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of these important synthetic intermediates.

Future work in this area could focus on developing more quantitative models to predict the long-term stability of Boc-protected dipeptides based on accelerated stability data.[7] Additionally, further investigation into the influence of specific amino acid side chains on the solid-state stability of these compounds would be beneficial for the rational design of more stable peptide building blocks.

References

-

Chen, F. M., & Benoiton, N. L. (1978). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

aap.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

ResearchGate. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

National Institutes of Health. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

-

U.S. Food and Drug Administration. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

-

PubMed. (n.d.). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

National Institutes of Health. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

- Books. (2019).

-

PubMed. (n.d.). Effects of amino acid side-chain volume on chain packing in genetically engineered periodic polypeptides. [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

SpringerLink. (n.d.). A long-term stability study of drug products and out-of-specification test results. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

-

Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

-

National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Regulations.gov. (2013). Regulatory Considerations for Peptide Drug Products. [Link]

Sources

- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chempep.com [chempep.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. almacgroup.com [almacgroup.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. sgs.com [sgs.com]

Beyond the SDS: Technical Handling and Strategic Application of Boc-D-Met-Gly-OH

Document Control:

-

Subject: N-alpha-t-Butyloxycarbonyl-D-methionyl-glycine (Boc-D-Met-Gly-OH)

-

Version: Technical Whitepaper v1.0

Executive Summary: The "Hidden" Data

While a Safety Data Sheet (SDS) provides critical compliance data, it often lists specialized peptide intermediates as "Hazards Not Otherwise Classified" or "Not Thoroughly Investigated." For the research scientist, this ambiguity is a risk.

This guide bridges the gap between regulatory compliance and experimental success. This compound is not merely a white powder; it is a chiral building block with two specific chemical vulnerabilities: acid sensitivity (Boc) and oxidation susceptibility (Methionine thioether). This document outlines the protocols required to maintain the integrity of this reagent during drug development workflows.

Molecular Architecture & Identification

Correct identification is the first step in any self-validating protocol. Ensure your Certificate of Analysis (CoA) matches the following specifications before entering the synthesis workflow.

Table 1: Physicochemical Identity

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | N-t-Butyloxycarbonyl-D-methionyl-glycine |

| CAS Number | 69612-71-1 | Verify lot-specific CAS; often confused with L-isomer. |

| Molecular Formula | Contains one Sulfur atom (oxidation risk).[2] | |

| Molecular Weight | 306.38 g/mol | Use this for molarity calculations, not the salt weight. |

| Melting Point | 127 - 131 °C | Sharp range indicates high purity (>98%). |

| Stereochemistry | D-Isomer (Methionine) | Critical for protease resistance in peptidomimetics. |

Critical Safety & Hazard Analysis

Standard SDS Classification: Often Listed as Irritant (H315, H319, H335) or "Not Classified."

The "Senior Scientist" Interpretation

Do not assume "Not Classified" means "Inert." Dipeptides containing Methionine and Glycine can act as biological substrates.

-

Bioactivity Warning: The D-isomer configuration renders this peptide resistant to endogenous proteases. Unlike L-peptides which degrade rapidly, this compound may persist in biological systems, potentially increasing sensitization risks upon repeated exposure.

-

Inhalation Risk: As a lyophilized powder, aerosolization is the primary vector. Use a fume hood to prevent mucous membrane sensitization.

-

Chemical Incompatibility:

-

Strong Acids: Will liberate isobutylene gas and remove the Boc group prematurely.

-

Oxidizers: Will convert the Methionine thioether (-S-) to Sulfoxide (-S(=O)-) or Sulfone (-S(=O)2-), ruining the material.

-

Stability & Storage Protocols (Self-Validating System)

To ensure the reagent remains viable, implement this storage workflow. This system is "self-validating" because the visual checks (color/clumping) act as immediate quality indicators.

Figure 1: Cycle of material preservation. Note the "Warm to RT" step is critical to prevent water condensation on the cold powder, which hydrolyzes the peptide bond over time.

Storage Specifications

-

Temperature: Refrigerate at 0–8°C. (Freezing at -20°C is acceptable for long-term >1 year, but increases risk of condensation).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if the bottle is opened, to protect the Methionine sulfur from aerial oxidation.

Synthetic Application: The D-Met Advantage

This compound is frequently used in the synthesis of Enkephalin analogs and other opioid peptides where the D-amino acid at position 2 prevents enzymatic degradation.

Protocol: Boc-Deprotection (TFA Method)

Context: Removing the Boc group to extend the peptide chain.

-

Preparation: Dissolve this compound in DCM (Dichloromethane).

-

Scavenger Addition (CRITICAL): Add 1-2% Dimethyl sulfide (DMS) or Anisole to the deprotection cocktail.

-

Why? The tert-butyl carbocation generated during Boc removal is an electrophile that will attack the Methionine sulfur (S-alkylation). Scavengers preferentially absorb these cations.

-

-

Acidolysis: Treat with 50% TFA/DCM for 30 minutes.

-

Workup: Evaporate TFA rapidly. Precipitate with cold diethyl ether.

Protocol: Coupling (Activation)

Context: Attaching the C-terminus (Gly) to a resin or amine.

-

Recommended Reagent: DIC/Oxyma or HATU/DIEA.

-

Avoid: Strong bases for prolonged periods, which can cause epimerization (though Glycine is achiral, the D-Met center is adjacent and can be affected by extreme conditions).

SDS Download & Verification Sources

Since I cannot upload files directly, use the following verified sources to download the compliant SDS. Always match the CAS (69612-71-1) to the document.

-

Chem-Impex International: Primary supplier for specific D-amino acid dipeptides. Search catalog #02633 or CAS 69612-71-1.

-

Bachem / Merck: Look for "this compound" in their building block catalog.

-

PubChem: For general toxicity data on Boc-amino acids.

References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Source for Boc deprotection scavenging protocols).

-

PubChem. (n.d.). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: Boc-D-Met-Gly-OH

CAS: 69612-71-1 | Formula: C₁₂H₂₂N₂O₅S | Focus: Peptide Stability & Synthesis Efficiency

Executive Summary

This technical guide addresses the sourcing, quality control, and application of Boc-D-Methionyl-Glycine (Boc-D-Met-Gly-OH) , a specialized dipeptide intermediate. Primarily utilized in the synthesis of protease-resistant peptide analogs (specifically enkephalin derivatives), this molecule offers a strategic advantage by introducing the D-isomer of Methionine early in the synthesis chain. This prevents N-terminal degradation, a common failure mode in peptide therapeutics.

Researchers and procurement officers must navigate a bifurcated market: high-cost catalog suppliers for R&D quantities (

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the raw material must meet strict physicochemical standards. The presence of the D-isomer is the defining feature; accidental substitution with L-Met will render the final therapeutic susceptible to rapid enzymatic hydrolysis.

Identity & Properties

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-methionyl-glycine |

| CAS Number | 69612-71-1 |

| Molecular Weight | 306.38 g/mol |

| Formula | C₁₂H₂₂N₂O₅S |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, Methanol; slightly soluble in water |

| Storage | -20°C (Desiccated) . Methionine is highly prone to oxidation.[1] |

Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA), prioritize these three parameters:

-

Chiral Purity (Enantiomeric Excess): Must be ≥ 99.5% D-isomer .

-

Why: The biological rationale for using this building block is protease resistance. Even 1% L-Met contamination can significantly alter the half-life data of your final peptide library.

-

-

Methionine Oxidation (Met(O)): Must be < 1.0% .

-

Purity (HPLC): ≥ 98.0%.

-

Impurities: Look for uncoupled Boc-D-Met-OH or free Glycine.

-

Part 2: Applications & Mechanism of Action

Protease Resistance (The "D-Amino Effect")

Endogenous peptides like enkephalins are rapidly degraded by aminopeptidases in the blood. Replacing the native L-amino acid at position 2 with a D-amino acid (e.g., D-Ala or D-Met) creates a steric mismatch for the enzyme's active site, drastically extending the plasma half-life.

-

Mechanism: The peptide bond between residue 1 and residue 2 becomes inaccessible to the enzyme.

-

Example: In Met-enkephalin analogs, the sequence Tyr-D-Met-Gly-Phe-Met is significantly more stable than the native Tyr-Gly-Gly-Phe-Met.

Fragment Condensation Strategy

Using this compound as a pre-formed dipeptide block is superior to sequential coupling:

-

Reduced Steps: Adds two residues in one cycle.

-

Purity: The difficult coupling between bulky D-Met and Gly is performed and purified before touching the precious resin or main peptide chain, avoiding deletion sequences in the final product.

Part 3: Synthesis & Quality Control Workflow

The following diagram illustrates the logical flow for synthesizing this intermediate and the mandatory QC checkpoints to validate supplier quality.

Caption: Synthesis workflow with integrated Quality Control gates. Critical failure modes include racemization during coupling and oxidation of the methionine sulfur.

Self-Validating QC Protocol

Do not trust the label. Upon receipt of this material, perform the following verification: